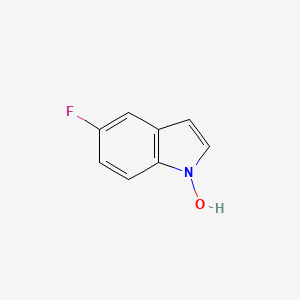

5-Fluoro-1H-indol-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

5-fluoro-1-hydroxyindole |

InChI |

InChI=1S/C8H6FNO/c9-7-1-2-8-6(5-7)3-4-10(8)11/h1-5,11H |

InChI Key |

ZIIMOKUHFYBIRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2O)C=C1F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 1h Indol 1 Ol and Analogous N Hydroxyindoles

Intramolecular Reductive Cyclization Pathways to N-Hydroxyindoles

Intramolecular reductive cyclization stands out as a powerful method for the synthesis of N-hydroxyindoles. This strategy relies on the reduction of a nitro group to a hydroxylamine intermediate, which then undergoes an intramolecular condensation with a suitably positioned carbonyl functionality to form the heterocyclic ring. The efficiency and selectivity of this transformation are highly dependent on the choice of reducing agent and reaction conditions.

Reductive Cyclization of Ortho-Substituted Nitroaromatic Precursors

A cornerstone of N-hydroxyindole synthesis is the reductive cyclization of ortho-substituted nitroaromatic compounds, specifically o-nitrobenzyl ketones and aldehydes. This methodology provides a convergent and flexible approach to a wide array of substituted N-hydroxyindoles.

The general synthetic approach commences with precursors containing a nitro group ortho to a side chain bearing a ketone or aldehyde functionality. The reduction of the nitro group initiates a cascade of reactions, leading to the formation of the N-hydroxyindole ring system. This method is advantageous due to the relative accessibility of the starting materials and the ability to introduce various substituents on both the aromatic ring and the side chain, allowing for the synthesis of a diverse library of N-hydroxyindole derivatives. For instance, a general method for the formation of N-hydroxyindoles has been demonstrated through the intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes. nih.govnih.govnih.gov

A variety of reducing agents and catalytic systems have been explored for the reductive cyclization of o-nitrobenzyl ketones and aldehydes, each with its own set of advantages and limitations.

Lead-Promoted Conditions: A particularly effective method involves a lead-promoted intramolecular reductive cyclization under transfer hydrogenation conditions. This system has been shown to produce N-hydroxyindoles in high purity and excellent yields, often exceeding 90%. nih.govnih.govnih.gov The reaction conditions are generally mild and demonstrate a broad functional group tolerance.

Pd/C: Catalytic hydrogenation using palladium on carbon (Pd/C) is another widely employed method for the reduction of nitro groups. While effective, this method can sometimes lead to over-reduction of the N-hydroxyindole product to the corresponding indole (B1671886), depending on the reaction conditions. Careful control of hydrogen pressure and reaction time is often necessary to achieve the desired N-hydroxyindole selectively.

Zn/NH₄Cl: The use of zinc dust in the presence of ammonium chloride is a classical method for the reduction of nitroarenes to N-arylhydroxylamines. mdpi.comnih.govnih.govchemicalbook.comgoogle.com This reagent combination provides a neutral or mildly acidic medium, which can be beneficial for substrates sensitive to strongly acidic or basic conditions. While it is a standard practice for the synthesis of N-hydroxy-phenethylamines, its application in the intramolecular cyclization to N-hydroxyindoles from o-nitrobenzyl ketones may require careful optimization to favor the cyclized product over the simple reduction to the hydroxylamine. nih.gov

SnCl₂ in ethanolic HCl: Stannous chloride (SnCl₂) in the presence of an acid, such as ethanolic hydrochloric acid, is a versatile reducing agent for nitro groups. This system has been successfully used in the reductive cyclization of various nitro compounds to form heterocyclic rings. nih.gov The mechanism is believed to involve a hydroxylamine intermediate. nih.gov However, the acidic conditions might not be suitable for all substrates, and careful control of the reaction parameters is crucial to prevent side reactions.

The following table summarizes the application of these reducing agents in the synthesis of N-hydroxyindoles.

| Reducing System | Precursor Type | Product | Yield (%) | Reference |

| Pb, HCOOH-NEt₃ | o-Nitrobenzyl ketones/aldehydes | N-Hydroxyindoles | >90 | nih.govnih.govnih.gov |

| Pd/C, H₂ | o-Nitrobenzyl ketones/aldehydes | N-Hydroxyindoles | Variable | nih.gov |

| Zn/NH₄Cl | Aromatic nitro compounds | N-Arylhydroxylamines | Good | mdpi.comnih.govnih.govchemicalbook.comgoogle.com |

| SnCl₂, ethanolic HCl | Nitro-aryl substrates | Heterocycles | Good | nih.govnih.gov |

The synthesis of 5-Fluoro-1H-indol-1-ol necessitates the preparation of a suitable fluoro-substituted nitroarene precursor. A common starting material for such syntheses is 5-fluoro-2-nitrotoluene. nih.gov This compound can be subjected to various synthetic transformations to introduce the required ortho-carbonyl functionality. For instance, it can serve as a precursor for the synthesis of 2-(5-fluoro-2-nitrophenyl)acetaldehyde or a corresponding ketone. The presence of the fluorine atom can influence the reactivity of the nitro group and the aromatic ring, potentially requiring adjustments to the standard synthetic protocols.

Achieving high yields in the synthesis of fluorinated N-hydroxyindoles requires careful optimization of reaction conditions. The electron-withdrawing nature of the fluorine atom can affect the rate and selectivity of the reductive cyclization. For instance, in lead-promoted reductive cyclizations, the mild conditions and high functional group tolerance are advantageous for fluorinated systems. nih.gov This method has been shown to be compatible with a wide range of functional groups, which is crucial when dealing with complex, multi-functionalized molecules. Generally, functional groups that are sensitive to reduction under harsh conditions, such as esters, amides, and some protecting groups, are well-tolerated in lead-promoted reactions. The compatibility of various functional groups with different reducing systems is summarized in the table below.

| Reducing System | Compatible Functional Groups | Incompatible/Sensitive Functional Groups |

| Pb, HCOOH-NEt₃ | Esters, amides, ethers, halides | Highly reducible groups under specific conditions |

| Pd/C, H₂ | Aromatic rings, esters (can be reduced) | Alkenes, alkynes, benzyl ethers (readily reduced) |

| Zn/NH₄Cl | Esters, amides | Aldehydes, ketones (may be reduced) |

| SnCl₂, ethanolic HCl | Esters, amides | Acid-labile protecting groups |

Mechanistic Studies of Reductive Cyclization for N-Hydroxyindole Formation

The mechanism of intramolecular reductive cyclization to form N-hydroxyindoles generally proceeds through a series of well-defined steps. The initial step involves the reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine. This hydroxylamine intermediate, being a nucleophile, then undergoes an intramolecular attack on the adjacent carbonyl group (aldehyde or ketone). The resulting hemiaminal intermediate subsequently dehydrates to form the stable N-hydroxyindole ring.

Mechanism with Metal Hydrides/Transfer Hydrogenation (e.g., Pb-promoted): In these systems, a hydride is transferred to the nitro group, leading to its stepwise reduction to the hydroxylamine. The metal likely plays a role in coordinating to the nitro group, facilitating the hydride transfer. The subsequent intramolecular cyclization and dehydration are often acid or base-catalyzed, depending on the specific reaction conditions.

Mechanism with Dissolving Metals (e.g., Zn, Sn): With reducing agents like zinc or tin in the presence of a proton source, the reaction is believed to proceed through single electron transfer (SET) steps. The metal transfers electrons to the nitro group, which is sequentially protonated to form the hydroxylamine. The subsequent cyclization follows the same pathway as described above. The pH of the reaction medium is a critical factor in these reductions, with neutral or mildly acidic conditions favoring the formation of the hydroxylamine intermediate. google.com

[3+2]-Cycloaddition Reactions in the Synthesis of N-Hydroxyindoles

A significant and versatile method for synthesizing the N-hydroxyindole core structure is through a [3+2]-cycloaddition reaction. This approach typically involves the reaction of a nitrosoaromatic compound with an alkyne.

Cycloaddition of Nitrosoaromatic Compounds with Alkynes

The thermal reaction between nitrosoarenes and alkynes serves as a direct route to produce N-hydroxyindoles as the primary products. nih.govnih.gov This annulation process is effective for creating the indole skeleton with the N-hydroxy functionality in a single step. For instance, the reaction of nitrosobenzene with phenylacetylene proceeds to form the corresponding N-hydroxyindole. nih.gov The reaction is typically first-order with respect to each reactant. nih.gov While effective, a drawback noted in some protocols was the need for a large excess of the alkyne to minimize the formation of side products such as anilines and azoxybenzenes. researchgate.net However, advancements have led to one-pot procedures that can also incorporate N-alkylation, yielding N-alkoxyindoles directly. researchgate.net

Regioselectivity and Substrate Scope with Electron-Deficient Nitrosoarenes and Fluorinated Derivatives

The electronic properties of the substituents on both the nitrosoarene and the alkyne play a crucial role in the reaction's efficiency and regioselectivity. nih.gov The synthesis of this compound would be achieved by using a fluorinated nitrosoarene, such as 4-fluoro-nitrosobenzene, as the starting material.

Research has shown that reactions involving nitrosoarenes bearing electron-withdrawing groups are accelerated. nih.gov This makes fluorinated derivatives particularly suitable substrates. For example, procedures carried out with electron-deficient nitrosoaromatics generally result in better product yields and shorter reaction times. Conversely, the reaction rate is increased when the alkyne component possesses electron-donating groups. nih.gov The reaction consistently yields 3-substituted N-hydroxyindoles with high regioselectivity. researchgate.net

The table below illustrates the effect of substituents on the nitrosoarene when reacted with 1-phenyl-2-propyne-1-one, demonstrating the favorable outcomes with electron-deficient systems.

| Nitrosoarene Substituent | Product | Yield (%) | Reaction Time (h) |

| 4-NO₂ | N-hydroxy-3-benzoyl-5-nitro-1H-indole | 95 | 1 |

| 4-Cl | N-hydroxy-3-benzoyl-5-chloro-1H-indole | 85 | 3 |

| H | N-hydroxy-3-benzoyl-1H-indole | 75 | 5 |

| 4-Me | N-hydroxy-3-benzoyl-5-methyl-1H-indole | 60 | 8 |

This data is representative of trends observed in the synthesis of 3-aroyl-N-hydroxyindoles.

Notably, some substrates like pentafluoronitrosobenzene may not yield cycloaddition products, indicating a requirement for an unsubstituted ortho-carbon relative to the nitroso group for the reaction to proceed.

Exploration of Diradical Cycloaddition Mechanisms

The mechanism of the nitrosoarene-alkyne cycloaddition has been investigated through both experimental and computational studies. nih.govnih.gov The findings from these studies point towards a stepwise diradical cycloaddition mechanism rather than a concerted pericyclic reaction. nih.govacs.org

The proposed mechanism involves the following key steps:

Initial N-C Bond Formation : The reaction initiates with a rate-limiting bond formation between the nitrogen atom of the nitrosoarene and the terminal carbon of the alkyne. This step generates a vinyl diradical intermediate. nih.govnih.govresearchgate.net

Isomerization and Cyclization : The resulting diradical may undergo cis-trans isomerization before a rapid carbon-carbon bond formation occurs. nih.gov This cyclization step forms a bicyclic cyclohexadienyl-N-oxyl diradical. nih.govacs.org

Tautomerization : The final step is a fast tautomerization of the bicyclic intermediate to yield the aromatic N-hydroxyindole product. nih.govnih.gov

This stepwise diradical pathway is supported by density functional theory (DFT) calculations and kinetic studies. nih.govacs.org The formation of minor tricyclic by-products in certain reactions is also explained by the trapping of an intermediate indoline nitrone, which is consistent with a non-concerted mechanism. nih.govnih.gov

Catalytic Oxidation Approaches to N-Hydroxyindole Scaffolds

Oxidation provides an alternative synthetic route to N-hydroxyindoles. This can involve the direct oxidation of indoles or the oxidation of precursors like indolines (2,3-dihydroindoles). nih.gov

Oxidation of 2,3-Dihydroindoles and Indoles using Oxidizing Agents and Catalysts (e.g., Hydrogen Peroxide with Tungstate Sodium)

The direct oxidation of the indole nucleus must be carefully controlled, as it can be prone to overoxidation or reaction at the C2 or C3 positions, leading to products like oxindoles or isatin. acs.orgnih.govnih.gov Therefore, a more controlled approach often involves the oxidation of a reduced precursor, such as an indoline. The N-alkylation of indolines followed by oxidation is a viable strategy for producing N-substituted indoles. d-nb.infonih.gov

A well-established and environmentally favorable catalytic system for oxidation reactions employs hydrogen peroxide (H₂O₂) as the oxidant in combination with a tungstate catalyst, such as sodium tungstate (Na₂WO₄). This system is known for its effectiveness in various oxidations, including the N-oxidation of amines. researchgate.net For example, the sodium tungstate-catalyzed oxidation of tryptamine (B22526) derivatives (which contain an indole core) with hydrogen peroxide has been successfully used to synthesize the corresponding N-oxides of the side-chain amino group. researchgate.net While this example illustrates N-oxidation at a side chain, the principle is applicable to other nitrogen centers. The oxidation of the nitrogen atom within the indoline ring would similarly yield an N-hydroxyindoline, which can then be aromatized to the final N-hydroxyindole product.

Other methods for preparing N-hydroxyindoles include the reductive cyclization of ortho-nitroaryl compounds, which, while not a direct oxidation to the final product, involves a change in the oxidation state of the nitrogen atom as a key step. nih.gov

Counterion-Controlled Divergent Synthesis for N-Hydroxyindoles

Divergent synthesis is a powerful strategy that allows for the creation of multiple distinct products from a single, common starting material by selectively altering reaction conditions. beilstein-journals.org This approach enhances synthetic efficiency by providing access to diverse molecular scaffolds from a shared intermediate. Control over the reaction pathway can be achieved by modifying parameters such as the catalyst, solvent, temperature, or, in some cases, the counterion. beilstein-journals.orgrsc.org

While specific examples of counterion-controlled divergent synthesis leading directly to N-hydroxyindoles are not extensively documented, the principle can be applied to the synthesis of nitrogen heterocycles. rsc.orgnih.govnih.gov In a divergent reaction, a counterion can influence the course of a reaction by:

Stabilizing Intermediates : A counterion can selectively stabilize one of several possible reactive intermediates, favoring the formation of the product derived from that intermediate.

Influencing Regioselectivity : By associating with the substrate or catalyst, a counterion can block certain reactive sites, thereby controlling the regiochemical outcome of a reaction.

For N-hydroxyindole synthesis, a hypothetical divergent approach could involve a common intermediate that could, for example, undergo either cyclization to an N-hydroxyindole or an alternative reaction. The choice of counterion in the reaction medium could potentially stabilize the transition state leading to the desired N-hydroxyindole, thus favoring its formation over other possible products.

Single Electron Transfer Processes Mediated by tert-Butoxide Counterions

A notable method for the construction of N-hydroxyindoles involves the exposure of nitrostilbenes to sodium tert-butoxide. This reaction proceeds at room temperature without the need for additional additives and is predicated on a single electron transfer (SET) mechanism. The tert-butoxide acts as an electron donor, initiating a cascade of events that leads to the formation of the N-hydroxyindole ring system. The process is believed to involve the formation of a radical anion intermediate, which then undergoes cyclization.

Impact of Metal Counterions (e.g., Sodium vs. Potassium) on Reaction Pathway Selectivity

The identity of the metal counterion associated with the tert-butoxide base has a profound impact on the reaction's outcome. When sodium tert-butoxide is used with 2-nitrostilbenes, the reaction selectively yields N-hydroxyindoles. In contrast, switching the counterion to potassium tert-butoxide dramatically alters the reaction pathway, leading exclusively to the formation of oxindoles.

This divergence in reactivity is attributed to the coordinating ability of the counterion. Mechanistic studies suggest that the sodium ion plays a crucial role in templating an intramolecular reaction pathway that leads to the N-hydroxyindole product. Conversely, the potassium ion is thought to favor an intermolecular reaction, resulting in the oxindole. This highlights the critical role of the metal counterion in controlling the selectivity of the reaction.

Table 1: Influence of Metal Counterion on Reaction Outcome

| Base | Predominant Product |

|---|---|

| Sodium tert-butoxide | N-Hydroxyindole |

Electronic and Steric Effects of Fluoro Substitution on Reaction Outcomes

The presence of a fluorine atom at the 5-position of the indole ring introduces significant electronic and steric effects that can influence the course of the synthesis. Fluorine is a highly electronegative atom, and its presence as a substituent on the aromatic ring makes the ring more electron-deficient. This strong electron-withdrawing inductive effect can impact the stability of intermediates formed during the reaction.

In the context of a single electron transfer mechanism, the electron-withdrawing nature of the fluorine atom can affect the ease of reduction of the nitro group and the subsequent cyclization step. While specific studies on the tert-butoxide-mediated synthesis of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest that the fluorine substituent would modulate the electron density of the aromatic ring, thereby influencing the reactivity and potentially the yield of the desired N-hydroxyindole. The steric effect of the fluorine atom is minimal due to its small size, and thus electronic effects are expected to be the dominant factor in influencing reaction outcomes.

Novel and Emerging Synthetic Approaches for this compound Derivatives

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, sustainability, and access to complex molecules. The synthesis of this compound derivatives is no exception, with several novel approaches emerging.

Metal-Free Synthetic Conditions and Oxidative Dearomatization Strategies

There is a growing emphasis on the development of metal-free synthetic methods to avoid the costs and potential toxicity associated with metal catalysts. For the synthesis of hydroxyindole derivatives, one-pot three-component reactions based on an oxidative dearomatization strategy have been developed. These methods can provide facile access to 5-hydroxyindoles under mild, metal-free conditions. While not directly applied to N-hydroxyindoles in the provided results, these strategies showcase the potential for developing metal-free routes to related structures. Oxidative dearomatization of indoles represents a powerful tool for increasing molecular complexity and accessing three-dimensional structures. nih.gov

Multicomponent Reactions for Substituted Indole Synthesis

Multicomponent reactions (MCRs) have gained significant attention due to their high atom economy and ability to generate molecular diversity in a single step. researchgate.netnih.govnih.govresearchgate.net Various MCRs have been developed for the synthesis of substituted indoles. researchgate.netnih.govnih.govresearchgate.net These reactions typically involve the combination of three or more starting materials to form a complex product, and they offer an efficient way to access a wide range of indole derivatives. researchgate.netnih.govnih.govresearchgate.net By carefully selecting the starting materials, it is possible to introduce a variety of substituents onto the indole core, including those that could be precursors to or compatible with the N-hydroxy functionality.

Table 2: Examples of Multicomponent Reactions for Indole Synthesis

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Ugi-tetrazole reaction | Substituted anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN₃ | Mild conditions, high variability of components. nih.gov |

Microwave-Assisted Synthesis Enhancements for Hydroxyindole Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. quora.com The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. quora.com In the context of hydroxyindole synthesis, microwave-assisted methods have been successfully employed for the preparation of various analogs. For instance, the synthesis of 3-hydroxy-2-oxindoles has been achieved with high yields in short reaction times (5-10 minutes) using microwave activation. This technology holds promise for the rapid and efficient synthesis of this compound and its derivatives.

Chemical Reactivity and Transformation Pathways of 5 Fluoro 1h Indol 1 Ol Derivatives

Reactivity Profiling and Functional Group Tolerance of the 5-Fluoro-1H-indol-1-ol System

The this compound system exhibits a versatile reactivity profile. The fluorine atom at the C5 position enhances the molecule's lipophilicity and modifies the electronic properties of the indole (B1671886) ring, influencing its interaction with various reagents. evitachem.com The N-hydroxy group introduces a site for both nucleophilic and electrophilic attack, as well as participation in redox reactions and rearrangements.

Studies on related N-hydroxyindole systems demonstrate a broad functional group tolerance in their reactions. For instance, in silver-catalyzed wilddata.cnwilddata.cn-rearrangements of N-indolyl carbonates and esters, various functional groups are well-tolerated. organic-chemistry.org These include both electron-donating and electron-withdrawing groups at different positions on the indole ring, as well as alkyl, aryl, heteroaryl, and even trifluoromethyl groups. organic-chemistry.org This tolerance allows for the synthesis of a diverse range of functionalized indole derivatives. Furthermore, synthetic methods for N-hydroxyindoles have been developed that accommodate a variety of functionalities, including primary and secondary alcohols, thiols, and amines, which can participate in the formation of the N-hydroxyindole core in moderate to excellent yields. nih.gov

The table below summarizes the tolerance of various functional groups in reactions involving N-hydroxyindole derivatives, which can be extrapolated to the this compound system.

| Functional Group Category | Tolerated Examples | Reaction Type |

| Alkyl Groups | Methyl, Ethyl, Isopropyl | wilddata.cnwilddata.cn-Rearrangements |

| Aryl Groups | Phenyl, Substituted Phenyls | wilddata.cnwilddata.cn-Rearrangements |

| Halogens | Bromo | Isotope Labeling Studies |

| Electron-Withdrawing Groups | Carbonyl, Ester, Trifluoromethyl | wilddata.cnwilddata.cn-Rearrangements |

| Electron-Donating Groups | Methoxy | wilddata.cnwilddata.cn-Rearrangements |

| Heteroaryl Groups | Thienyl | wilddata.cnwilddata.cn-Rearrangements |

| Nucleophiles | Alcohols, Thiols, Amines | N-Hydroxyindole Synthesis |

Electrophilic and Nucleophilic Substitution Reactions at the Indole Core (e.g., C2 and C3 Positions)

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most reactive site. wikipedia.orgbhu.ac.in In the case of this compound, the electron-rich nature of the indole ring facilitates electrophilic aromatic substitution reactions. evitachem.com If the C3 position is occupied, electrophilic substitution typically occurs at the C2 position. bhu.ac.in

The presence of the N-hydroxy group, however, introduces the possibility of unprecedented nucleophilic substitution reactions. core.ac.uk N-hydroxyindole derivatives can react with nucleophiles at the N1, C2, and C3 positions. nih.gov This reactivity is attributed to the deviation of the N1-O bond from the indole molecular plane, a phenomenon supported by X-ray analyses of 1-hydroxyyohimbine derivatives. core.ac.uk This deviation imparts a degree of sp3-like character to the indole nitrogen, making it susceptible to nucleophilic attack. clockss.org For example, 1-hydroxyindoles react with indole in 85% formic acid to yield 1-(indol-3-yl)indoles via a proposed SN2 mechanism on the indole nitrogen. clockss.orgresearchgate.net

The table below outlines the types of substitution reactions observed at the indole core of N-hydroxyindoles.

| Position | Reaction Type | Example Reagents/Conditions | Product Type |

| C3 | Electrophilic Substitution | Vilsmeier-Haack Reagent | 3-Formylindoles |

| C3 | Nucleophilic Substitution | Indole / 85% Formic Acid | 1-(Indol-3-yl)indoles |

| C2 | Electrophilic Substitution | (When C3 is blocked) | 2-Substituted Indoles |

| N1 | Nucleophilic Substitution | Indole / 85% Formic Acid | 1-(Indol-3-yl)indoles |

O-Arylation Reactions and Subsequentwilddata.cnwilddata.cn-Sigmatropic Rearrangements

N-hydroxyindoles, including by extension this compound, can undergo O-arylation. Sensitive N-hydroxyindoles have been successfully O-arylated using biaryliodonium salts under transition-metal-free conditions. thieme-connect.com

The resulting N-aryloxyindoles are precursors for wilddata.cnwilddata.cn-sigmatropic rearrangements, a class of pericyclic reactions. nsf.gov These rearrangements can be catalyzed by silver compounds, such as AgOTf, to efficiently produce 3-oxyindole derivatives under mild conditions. organic-chemistry.org This method is notable for its broad functional group tolerance. organic-chemistry.org The proposed mechanism involves a concerted wilddata.cnwilddata.cn-sigmatropic shift followed by rearomatization. organic-chemistry.org Mechanistic studies, including the absence of crossover products in mixed-substrate experiments, confirm the intramolecular and non-radical nature of this transformation. organic-chemistry.org In some cases, the rearrangement occurs spontaneously following O-arylation. thieme-connect.com Palladium(II) salts have also been shown to catalyze the wilddata.cnwilddata.cn-sigmatropic rearrangement of 2-allyloxy- and propargyloxyindoles. nsf.gov

Interestingly, a novel ipso wilddata.cnwilddata.cn-sigmatropic rearrangement has been observed when the migrating aryloxy group has an ortho substituent. clockss.org This opens up alternative pathways for functionalization.

Redox Chemistry of N-Hydroxyindoles: Oxidation Pathways and Reduction to N-H Indoles

The N-hydroxyindole moiety is redox-active. This compound can be oxidized to form corresponding quinones or other oxidized derivatives. evitachem.com For instance, N-hydroxyindole-based inhibitors of lactate (B86563) dehydrogenase possess a hydroxyl group on the nitrogen at position 1 and a carboxylic group at position 2. nih.gov The oxidation of N-hydroxyindoles can also lead to the formation of nitrones. nih.gov

Conversely, N-hydroxyindoles can be reduced to the corresponding N-H indoles. This reduction is a potential side reaction in some synthetic procedures. For example, during palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes to form indoles, N-hydroxyindoles can be observed as byproducts, which can be converted to the final indole product by extending the reaction time or increasing the pressure of the reducing agent (carbon monoxide). orgsyn.org The formation of N-dehydroxylated products in some reactions is indicative of a plausible redox step in the reaction mechanism. scirp.org

Mechanistic Studies of Indolyl 1,3-Heteroatom Transposition in N-Hydroxyindole Systems

A significant transformation involving N-hydroxyindole derivatives is the indolyl 1,3-heteroatom transposition (IHT). wilddata.cnnih.govrsc.org In-depth mechanistic investigations have revealed a novel mechanistic duality, where two separate mechanisms operate simultaneously. nih.govrsc.orgscispace.com The relative contribution of each pathway is dependent on the electronic properties of the substrate. nih.govrsc.orgscispace.com

Extensive 18O isotope labeling experiments have been instrumental in elucidating these dual pathways. nih.govscispace.com These studies have shown that electronic modifications to the indole backbone can influence which mechanistic pathway is dominant. scispace.com For example, a substrate with a 5-bromo substituent primarily undergoes the IHT reaction via a concerted pathway. scispace.com Crossover experiments have further supported the involvement of a concerted mechanism in certain systems by the absence of crossover products. scispace.com This mechanistic understanding has enabled the development of a strategy for the general and efficient introduction of a heteroatom at the C3 position of the indole. nih.govrsc.org

Derivatization Strategies for Expanding Chemical Space around this compound

The versatile reactivity of the this compound scaffold allows for extensive derivatization to expand its chemical space. nih.gov The presence of the fluorine atom and the N-hydroxy group provides multiple handles for chemical modification. evitachem.com

Derivatization can be achieved through various reactions discussed previously, such as:

Electrophilic and nucleophilic substitutions at the indole core to introduce a wide range of substituents. evitachem.comcore.ac.uknih.gov

O-arylation and subsequent wilddata.cnwilddata.cn-sigmatropic rearrangements to generate complex 3-oxyindole derivatives. organic-chemistry.orgthieme-connect.com

Redox reactions to access different oxidation states of the indole ring. evitachem.com

Functional group interconversions on substituents. For example, N-hydroxy-3-aroyl-5-nitroindoles can be methylated at the N-hydroxy position. scirp.org

These strategies allow for the systematic modification of the this compound core, enabling the exploration of a broad chemical space and the fine-tuning of its properties for various applications. nih.govrsc.org

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of scientific literature and chemical databases for spectroscopic data pertaining to the compound This compound , no specific experimental or theoretical characterization data could be located. The information required to fulfill the detailed article outline, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, is not available in the public domain for this specific molecule.

Searches for synonyms such as "N-hydroxy-5-fluoroindole" were also conducted, which similarly did not yield the necessary spectroscopic information regarding ¹H NMR, ¹³C NMR, ¹⁹F NMR, Fourier Transform Infrared (FT-IR), or Raman spectroscopy.

While extensive data exists for the related compound 5-Fluoro-1H-indole , this molecule is structurally distinct, lacking the N-hydroxyl (-OH) group at the 1-position of the indole ring. The presence of this functional group in the requested compound, this compound, would significantly alter its spectroscopic properties. Therefore, using data from 5-Fluoro-1H-indole would be scientifically inaccurate and would not pertain to the specified subject.

Given the strict requirement to focus solely on This compound , it is not possible to generate the requested scientific article with accurate, verifiable data at this time. The compound may be a novel or esoteric intermediate for which spectroscopic characterization has not yet been published or made publicly available.

Spectroscopic Characterization Methodologies for 5 Fluoro 1h Indol 1 Ol

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. For 5-Fluoro-1H-indol-1-ol (molecular formula C₈H₆FNO), this method would confirm the molecular mass and provide insights into its stability and fragmentation patterns.

The molecular weight of this compound is 151.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be expected at an m/z (mass-to-charge ratio) of 151. This peak confirms the molecular weight of the compound.

The fragmentation of N-hydroxyindoles is often characterized by the loss of the oxygen atom or the entire hydroxyl group. A primary fragmentation pathway for this compound would likely involve the loss of an oxygen atom ([M-16]⁺•) to yield a fragment at m/z 135. This fragment corresponds to the stable 5-fluoroindole (B109304) radical cation. Another plausible fragmentation is the loss of a hydroxyl radical ([M-17]⁺), resulting in a fragment at m/z 134. Subsequent fragmentation would likely follow the established patterns for 5-fluoroindole. nist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity of Fragment | Notes |

| 151 | [C₈H₆FNO]⁺• | Molecular Ion ([M]⁺•) |

| 135 | [C₈H₆FN]⁺• | Loss of Oxygen atom ([M-16]) |

| 134 | [C₈H₅FN]⁺ | Loss of Hydroxyl radical ([M-17]) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound has not been reported in the reviewed literature, the application of this technique would provide unequivocal structural proof.

If suitable crystals were obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. This would confirm the planar structure of the indole (B1671886) ring system and the geometry of the N-hydroxy group.

Furthermore, the analysis would reveal the details of the crystal packing and intermolecular interactions. Key interactions expected in the solid state of this compound include hydrogen bonding from the N-hydroxyl group (N-O-H), which could act as both a hydrogen bond donor and acceptor. These hydrogen bonds would play a crucial role in the formation of the crystal lattice. The fluorine atom at the C5 position could also participate in weaker intermolecular interactions. Studies on other substituted indoles have demonstrated the power of this technique to confirm molecular structures and understand their solid-state organization. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The indole ring system is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are due to π → π* electronic transitions within the aromatic system. core.ac.uk

The UV spectrum of indole derivatives typically shows two main absorption bands, historically designated as the ¹Lₐ and ¹Lₑ bands. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. core.ac.uk For the parent compound, 5-fluoroindole, these transitions result in characteristic absorption maxima (λₘₐₓ).

The introduction of a hydroxyl group on the nitrogen atom (N-OH) acts as an auxochrome, which is expected to modify the absorption spectrum. This group can donate electron density to the aromatic system, which typically results in a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). Therefore, the λₘₐₓ values for this compound are predicted to be at slightly longer wavelengths compared to 5-fluoroindole.

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Compound | Expected λₘₐₓ (¹Lₐ band) | Expected λₘₐₓ (¹Lₑ band) | Transition Type |

| 5-Fluoroindole | ~280-290 nm | ~260-270 nm | π → π |

| This compound | ~285-295 nm | ~265-275 nm | π → π |

Computational and Theoretical Investigations of 5 Fluoro 1h Indol 1 Ol Chemistry

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For a compound like 5-Fluoro-1H-indol-1-ol, these methods can elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) of this compound. By optimizing the geometry, key parameters such as bond lengths, bond angles, and dihedral angles are calculated. These studies would also yield the ground state energy, a measure of the molecule's stability.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (Note: This table is illustrative as specific research data for this compound is not available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | C5-F | 1.36 Å |

| Bond Length | N1-O | 1.40 Å |

| Bond Angle | C4-C5-C6 | 120.5° |

| Bond Angle | C4-C5-F | 119.0° |

Ab initio (from first principles) methods are another class of quantum chemical calculations that are typically more computationally intensive but can offer higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more refined characterization of the electronic structure. These calculations serve as a benchmark to validate the results obtained from DFT methods and can be crucial for accurately describing electron correlation effects.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, analysis would reveal how the fluorine and hydroxyl substituents influence the electronic distribution and reactivity compared to the parent indole (B1671886) structure.

Understanding how charge is distributed across the this compound molecule is key to predicting its interactions and reactive sites. Techniques such as Atoms in Molecules (AIM) theory can be used to partition the electron density and assign charges to each atom. Additionally, condensed Fukui functions can be calculated to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, providing a detailed map of local reactivity.

Computational methods can predict various spectroscopic properties. For this compound, theoretical calculations could generate its expected infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. For instance, vibrational frequency calculations can predict the positions of absorption peaks in an IR spectrum, which correspond to the molecule's vibrational modes. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and assess the accuracy of the computational methods used.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table is illustrative as specific research data for this compound is not available.)

| Spectrum | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| IR | O-H Stretch | 3550 cm⁻¹ | 3545 cm⁻¹ |

| IR | C-F Stretch | 1100 cm⁻¹ | 1105 cm⁻¹ |

| ¹³C NMR | C5 Chemical Shift | 158 ppm | 157.5 ppm |

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling is invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants to products. Calculating the energy barriers (activation energies) associated with these transition states allows for the determination of the most likely reaction pathway. This approach could be used to study, for example, the electrophilic substitution reactions on the indole ring or reactions involving the N-hydroxyl group, providing a detailed, step-by-step understanding of the transformation.

Transition State Characterization and Reaction Pathway Mapping

Understanding the formation of N-hydroxyindoles is critical, and computational chemistry offers a window into the complex reaction mechanisms. The synthesis of these compounds often involves intramolecular cyclization, where theoretical models are invaluable for mapping the potential energy surfaces and characterizing the fleeting transition states.

Research into the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives has revealed a novel mechanistic duality, suggesting that two distinct mechanisms can operate simultaneously. rsc.orgresearchgate.net The specific pathway taken, its associated energy barrier, and the primary mechanism are functions of the substrate's electronic properties. rsc.orgresearchgate.net Because of the unique electronic nature of the N-hydroxyindolyl framework and the dearomatization that occurs during the reaction, in-depth investigations have been pursued to identify the mechanistic basis of the IHT process. rsc.orgsemanticscholar.org

Plausible mechanisms for N-hydroxyindole formation have been proposed and investigated using computational methods. One such pathway involves the reduction of compounds like 2-nitrocinnamic acid. nih.govresearchgate.net Density Functional Theory (DFT) calculations suggest a mechanism where an initial esterified intermediate is formed. nih.gov This intermediate can then evolve through two primary pathways:

Intramolecular Cyclization: The intermediate undergoes cyclization to form a second intermediate which, after rearrangement and aromatization, yields the N-hydroxyindole product. nih.govresearchgate.net

Amine Formation: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form a different product, such as hydroxyquinoline. nih.govresearchgate.net

Another proposed mechanism involves the partial deoxygenation of a nitrostyrene (B7858105) precursor to a nitrosostyrene intermediate. rsc.org This is followed by a spontaneous intramolecular electrocyclization and a researchgate.netcapes.gov.br-hydrogen shift, which ultimately isomerizes to the stable N-hydroxyindole. rsc.org Computational studies suggest that depending on reaction conditions, this pathway may compete with one involving a metal nitrene intermediate formed by exhaustive deoxygenation. rsc.org

The possible pathways from a functionalized N-hydroxyindole starting material to a rearrangement product can be categorized into different routes, including mechanisms that involve the early formation of a C–O bond to create either a diradical or a zwitterionic intermediate. semanticscholar.org

Investigation of Solvent Effects and Catalysis in N-Hydroxyindole Formation

Solvents and catalysts are not merely passive components in a reaction; they actively influence reaction rates, yields, and mechanistic pathways. Computational studies are crucial for dissecting these interactions and predicting optimal conditions for the synthesis of N-hydroxyindoles. numberanalytics.com

The choice of solvent can significantly alter the outcome of N-hydroxyindole synthesis. In the reduction of 2-nitrocinnamic acid using stannous chloride (SnCl₂), for example, the yields of N-hydroxyindoles are notably better in alcoholic solvents compared to the formation of byproducts like hydroxyquinoline. nih.gov Further studies on palladium-catalyzed reductive cyclizations have shown that solvent polarity plays a key role. rsc.org In polar aprotic solvents like acetonitrile (B52724) (MeCN), the reaction predominantly forms the final indole product with only trace amounts of the N-hydroxyindole intermediate. rsc.org Conversely, in less polar solvents such as dioxane and ethyl acetate (B1210297) (EtOAc), significant quantities of the N-hydroxyindole are produced, indicating that the solvent can stabilize this intermediate. rsc.org

| Solvent | N-Hydroxyindole Yield (%) | Indole Yield (%) | Unreacted Substrate (%) |

|---|---|---|---|

| Acetonitrile (MeCN) | 1 | 85 | 14 |

| Dimethylformamide (DMF) | 7 | 83 | 9 |

| Dioxane | 28 | 64 | 8 |

| Ethyl Acetate (EtOAc) | 35 | 45 | 20 |

Catalysis is also central to N-hydroxyindole synthesis. Tin(II) chloride (SnCl₂) has been effectively used as a catalyst in the reduction of 2-nitrocinnamic acid and 2-nitrophenyl pyruvic acid to form indolhydroxy derivatives. nih.govresearchgate.net Silver(I) catalysis has also been employed in novel "back-to-front" indole syntheses, which use pyrrole (B145914) precursors and proceed via π-acidic alkyne activation under mild conditions. acs.org Such computational and experimental explorations help in designing more efficient and selective catalytic systems for producing N-hydroxyindoles. benthamdirect.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are fundamental to its function. Conformational analysis identifies stable molecular shapes, while molecular dynamics (MD) simulations provide a picture of its movement and interactions over time.

Conformational studies on related 5-fluoro-indole derivatives have been performed using molecular mechanics and ab initio calculations. sciforum.net In one such study on a thiosemicarbazone derivative of 5-fluoro-2-oxo-indoline, 219 potential Z and E isomers were generated and their energies minimized. sciforum.net The analysis revealed a planar indole–thiosemicarbazone moiety and a chair conformation for an attached piperidine (B6355638) ring, with intramolecular hydrogen bonds contributing to stability. sciforum.net Such studies are crucial for applications like 3D-QSAR and pharmacophore modeling. sciforum.net

MD simulations offer deeper insights into the stability and interaction dynamics of fluorinated indoles with biological targets. A simulation study of a fluorine-containing indole derivative targeting the Leucine Transporter (LeuT) provided key stability metrics. capes.gov.brresearcher.liferesearchgate.net The analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) helps determine the stability of the ligand-protein complex. capes.gov.brresearcher.life In this specific case, the fluorine-substituted indole was found to be less stable in the complex over a 200-ns simulation compared to a methoxy-substituted derivative. capes.gov.brresearcher.liferesearchgate.net

| Parameter | Value |

|---|---|

| RMSD | 1.88 Å |

| Binding Energy | -5.97 kcal/mol |

| Inhibition Constant | 41.88 μM |

These computational techniques illustrate how the introduction of a fluorine atom at the 5-position influences not only the static conformation but also the dynamic interactions with other molecules, which is critical for designing compounds with specific biological activities. mdpi.com

Advanced Computational Methodologies

To tackle the complexity and scale of chemical problems, advanced computational methods are increasingly being applied to the study of molecules like this compound.

Fragment Molecular Orbital (FMO) Method

The Fragment Molecular Orbital (FMO) method is a powerful technique for performing quantum-mechanical calculations on very large molecular systems, such as protein-ligand complexes. wikipedia.org The system is divided into smaller units or "fragments," and calculations are performed on individual fragments and their pairs, all within the electrostatic field of the entire system. wikipedia.orgplos.org This approach dramatically reduces computational cost while maintaining a high level of theory. The FMO method can be extended to include correlation energy and can be used to calculate properties like total energy and energy gradients. plos.org A key advantage is the ability to analyze pair interaction energies, which can be broken down into components like electrostatic, exchange, and charge transfer interactions, offering detailed insight into the forces driving molecular recognition. wikipedia.org

Machine Learning for Chemical Space Exploration

The concept of "chemical space" encompasses all possible molecules, a number estimated to be astronomically large (e.g., 10^60). skoltech.ru Machine learning (ML) and deep learning offer revolutionary tools to navigate this vast space efficiently. nih.govaps.orgnih.gov Instead of relying on brute-force screening, ML models can be trained on existing data to predict the properties of new, un-synthesized compounds. skoltech.ruaps.org

These models can be used for several purposes:

Generative Models: Deep neural networks can learn the underlying rules of molecular structure from a small sample set and then generate novel molecules with desired characteristics, such as analogs of known drugs or natural products. nih.gov

Property Prediction: ML algorithms can predict the polypharmacology (activity against multiple targets) or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of indole derivatives. nih.govnih.gov

Active Learning: In virtual screening, ML can enhance molecular docking by actively learning from the results to prioritize which compounds to screen next, dramatically increasing throughput and reducing computational cost. acs.org

By applying these advanced methodologies to the chemical space around this compound, researchers can accelerate the discovery of new derivatives with optimized properties for therapeutic or material science applications. skoltech.ru

Advanced Synthetic Applications of 5 Fluoro 1h Indol 1 Ol As a Chemical Building Block

Precursors in the Construction of Complex Heterocyclic Scaffolds

5-Fluoro-1H-indol-1-ol and its derivatives are pivotal starting materials for the synthesis of more elaborate heterocyclic systems. evitachem.comsigmaaldrich.com The inherent reactivity of the indole (B1671886) core, modulated by the electronic effects of the fluorine atom, allows it to serve as a template upon which additional rings can be constructed. evitachem.comresearchgate.net Indole-based structures are frequently employed in multicomponent reactions to generate diverse and complex scaffolds. rsc.org

A notable application is in the synthesis of fused heterocyclic systems, such as 5-fluoro-1H-indole-2,3-dione-triazoles. researchgate.net In these syntheses, the fluorinated indole moiety is first converted into an intermediate like 5-fluoro-(1-prop-2-ynyl)indoline-2,3-dione, which then undergoes a 1,3-dipolar cycloaddition with various azides to yield the complex triazole-fused polycyclic structure. researchgate.net This strategy highlights how the fluorinated indole core can be elaborated into intricate, multi-ring systems with potential applications in medicinal chemistry. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Scaffolds from Indole Precursors

| Precursor Type | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| 5-Fluoro-1H-indole-2,3-dione | 1,3-Dipolar Cycloaddition | Triazole-fused Indoles | researchgate.net |

| 2-Ethynylaniline Derivatives | Copper-Catalyzed Cyclization | Functionalized Indoles | organic-chemistry.org |

| Indole-2-carboxylic Acids | Dehydrogenative Heck Reaction | Pyrano[3,4-b]indol-1(9H)-ones | acs.org |

Role in Total Syntheses of Modified Natural Product Analogues

The quest to synthesize natural products and their analogues is a significant driver of innovation in organic chemistry. acs.orgrsc.org this compound serves as a key building block for creating modified analogues of biologically active indole alkaloids. evitachem.comnih.gov The introduction of a fluorine atom can confer advantageous properties, such as increased metabolic stability by blocking sites of cytochrome P450 oxidation.

For example, fluorinated tryptamine (B22526) derivatives, which are analogues of the neurotransmitter serotonin, can be synthesized from fluorinated indole precursors. nih.govresearchgate.net The synthesis of N-((2-(6-fluoro-1H-indol-3-yl)ethyl)amino)methyl)-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine (D2AAK5) from 6-fluorotryptamine (B1299898) illustrates a common strategy where the fluorinated indole core is maintained while side chains are elaborated to mimic or modify the structure of a natural product. nih.gov This approach allows for the systematic exploration of structure-activity relationships. The use of this compound enables the creation of novel analogues that are not found in nature but may possess enhanced or entirely new therapeutic properties. evitachem.commdpi.com

Table 2: Selected Natural Product Analogues from Fluorinated Indole Precursors

| Precursor | Synthetic Target | Significance | Reference |

|---|---|---|---|

| 6-Fluorotryptamine | Serotonin Receptor Ligands (e.g., D2AAK5) | Modified neurotransmitter analogue for neurological research. | nih.gov |

| 5-Fluoroindole (B109304) | 5-Fluorotryptophan | Fluorine-labeled amino acid for biosynthetic studies. | ossila.com |

| (S)-Tryptophan methyl ester | Pentacyclic Aminal Core | Key intermediate in the synthesis of complex indole alkaloids. | acs.org |

Directed Lithiation Strategies for Regioselective Functionalization at the Indole C2 Position

Achieving regioselective functionalization of the indole ring is a common challenge in synthesis. Directed ortho-metalation (DoM) provides a powerful solution. uwindsor.ca For N-protected indoles, lithiation typically occurs preferentially at the C2 position. uwindsor.caresearchgate.net The N-hydroxy group of this compound (or a suitable protected form) can act as a directed metalation group (DMG), facilitating the selective deprotonation of the adjacent C2 carbon by a strong base like n-butyllithium (n-BuLi). uwindsor.ca

This strategy generates a C2-lithiated indole intermediate that is a potent nucleophile. researchgate.net Quenching this intermediate with various electrophiles allows for the precise and predictable installation of a wide range of functional groups exclusively at the C2 position. This method avoids the formation of regioisomers, which can be a problem with other methods like electrophilic aromatic substitution. researchgate.net This high degree of control is crucial for the efficient synthesis of complex molecules where specific substitution patterns are required. acs.org

Table 3: Regioselective C2-Functionalization via Directed Lithiation

| Directing Group (on N1) | Base | Electrophile (E+) | C2-Substituent | Reference Principle |

|---|---|---|---|---|

| -OH or -OPG* | n-BuLi / s-BuLi | Alkyl Halide (R-X) | -R (Alkyl) | uwindsor.caresearchgate.net |

| -OH or -OPG* | n-BuLi / s-BuLi | Aldehyde/Ketone (R₂C=O) | -C(OH)R₂ | uwindsor.ca |

| -OH or -OPG* | n-BuLi / s-BuLi | Carbon Dioxide (CO₂) | -COOH | uwindsor.ca |

| -OH or -OPG* | n-BuLi / s-BuLi | Iodine (I₂) | -I | researchgate.net |

*OPG = Ortho-directing Protecting Group

Synthesis of Diverse Polycyclic Indole Derivatives

Beyond serving as a precursor for simple substitutions, this compound is a valuable platform for constructing polycyclic indole derivatives. These complex, multi-ring structures are characteristic of many potent indole alkaloids. rsc.orgrsc.org Synthetic strategies to access these frameworks often involve intramolecular cyclization reactions or intermolecular cycloadditions where the indole acts as a key component. researchgate.netunimi.it

For instance, transition metal catalysis, particularly with gold, can enable the cyclization of indole-containing enynes to form complex polycyclic systems. unimi.it Another powerful approach involves using the fluorinated indole as a building block in multi-step sequences that forge new rings. The synthesis of spiro[indole-pyran] derivatives demonstrates how the indole core can be integrated into intricate spirocyclic frameworks through one-pot reactions. researchgate.net The presence of the fluorine atom in these polycyclic structures can be leveraged to fine-tune their physicochemical and biological properties.

Table 4: Synthetic Routes to Polycyclic Indole Derivatives

| Synthetic Method | Reactants | Resulting Polycyclic System | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | N-propargyl-5-fluoroindoline-2,3-dione + Benzyl Azides | Indole-Triazole Fused System | researchgate.net |

| Gold-Catalyzed Cyclization | Indole-tethered Enynes | Fused Carbocyclic Indoles | unimi.it |

| Pictet–Spengler Reaction | Tryptophan Esters + Aldehydes | Indole Diketopiperazine Alkaloids | mdpi.com |

Development of Novel Organofluorine Building Blocks for Chemical Synthesis

The incorporation of fluorine into organic molecules is a leading strategy in medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom. researchgate.netdokumen.pub this compound is itself a novel organofluorine building block, providing chemists with a ready-made scaffold that combines the privileged indole structure with the beneficial effects of fluorine. evitachem.comossila.com

The development and use of such building blocks are often more efficient than late-stage fluorination, which can suffer from harsh conditions and lack of selectivity. researchgate.net The fluorine atom in the 5-position significantly alters the electronic properties of the indole ring, influencing its reactivity in subsequent transformations. evitachem.com Furthermore, the C-F bond is exceptionally strong, which can block metabolically labile positions and enhance the metabolic stability of drug candidates, extending their biological half-life. By providing access to the 5-fluoroindole motif, this building block facilitates the rapid generation of new chemical entities for drug discovery and materials science. ossila.comacs.org

Table 5: Impact of Fluorine Substitution on Molecular Properties

| Property | Non-Fluorinated Analogue | Fluorinated Analogue | General Effect of Fluorine | Reference |

|---|---|---|---|---|

| Lipophilicity | Lower | Higher | Increases membrane permeability | evitachem.com |

| Metabolic Stability | Lower (potential C5 oxidation) | Higher (C5 blocked) | Blocks P450-mediated oxidation | |

| Electronic Properties | Standard indole reactivity | Modified electron density | Alters reactivity and target binding affinity | evitachem.com |

Q & A

What are the optimal synthetic routes for 5-Fluoro-1H-indol-1-ol under laboratory conditions?

Level: Basic

Methodological Answer:

A common approach involves fluorination of pre-functionalized indole derivatives. For example, substituting a hydroxyl or methoxy group at the 5-position with fluorine via nucleophilic aromatic substitution (NAS) using reagents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF). Purification typically employs flash chromatography with gradients of ethyl acetate/hexanes (e.g., 70:30) . Microwave-assisted synthesis (e.g., 180°C, 30 minutes in 1,2-dichloroethane) can enhance reaction efficiency .

How can X-ray crystallography validate the molecular structure of this compound?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., methanol/ether). Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL ensures precise bond-length and angle measurements. For this compound analogs, reported R-factors < 0.054 confirm accuracy .

What analytical techniques resolve discrepancies between experimental and computational NMR data?

Level: Advanced

Methodological Answer:

Contradictions arise from solvent effects, tautomerism, or dynamic processes. To address this:

Solvent Standardization: Use deuterated solvents (e.g., DMSO-d6) consistently.

DFT Calculations: Compare experimental / NMR with Gaussian-optimized structures (B3LYP/6-311+G(d,p) basis set).

Variable Temperature NMR: Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing peak splitting at 25–80°C .

How does the fluorine substituent influence the electronic properties of this compound?

Level: Advanced

Methodological Answer:

Fluorine’s electronegativity alters electron density:

- Hammett Constants: σ = 0.34, σ = 0.15, indicating moderate electron-withdrawing effects.

- UV-Vis Spectroscopy: Compare λ of fluorinated vs. non-fluorinated analogs (e.g., bathochromic shifts due to extended conjugation).

- DFT Analysis: HOMO-LUMO gaps decrease by ~0.3 eV compared to 5-methoxy derivatives .

What are the stability challenges of this compound in aqueous solutions?

Level: Basic

Methodological Answer:

The compound degrades via hydrolysis of the C-F bond under alkaline conditions (pH > 9). Mitigation strategies:

- Buffered Solutions: Use phosphate buffer (pH 6–7) at 4°C.

- LC-MS Monitoring: Track degradation products (e.g., 1H-indol-1-ol) with a C18 column (0.1% formic acid in acetonitrile/water) .

How to optimize regioselective fluorination during synthesis?

Level: Advanced

Methodological Answer:

Regioselectivity is controlled by:

- Directing Groups: Introduce methoxy or nitro groups at adjacent positions to favor fluorination at C5.

- Metal Catalysts: CuI (10 mol%) in acetonitrile enhances NAS efficiency .

- Microwave Irradiation: Reduces side reactions (e.g., di-fluorination) by shortening reaction time .

What safety protocols are critical for handling this compound?

Level: Basic

Methodological Answer:

- PPE: Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (LD > 200 mg/kg in rodents).

- Spill Management: Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

How to interpret conflicting bioactivity data across cell lines?

Level: Advanced

Methodological Answer:

Contradictions arise due to:

- Metabolic Variability: Use LC-MS to quantify active metabolites (e.g., glucuronide conjugates) .

- Cell Permeability: Measure logP (e.g., 2.1 for this compound) to assess membrane penetration.

- Dose-Response Curves: Perform 72-hour MTT assays with triplicates to confirm IC reproducibility .

What computational tools predict the reactivity of this compound in electrophilic substitutions?

Level: Advanced

Methodological Answer:

- Molecular Electrostatic Potential (MEP): Gaussian-derived maps identify nucleophilic sites (e.g., C3 position).

- Fukui Indices: values > 0.15 indicate susceptibility to electrophilic attack.

- Reaxys Database: Compare reactivity with analogous halogenated indoles .

How to troubleshoot low yields in large-scale synthesis?

Level: Advanced

Methodological Answer:

- Continuous Flow Systems: Improve heat/mass transfer (residence time: 5–10 minutes).

- Catalyst Recycling: Immobilize CuI on silica gel for ≥5 cycles.

- In-line Analytics: Use FTIR probes to monitor reaction progression (e.g., C-F bond formation at 1100 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.